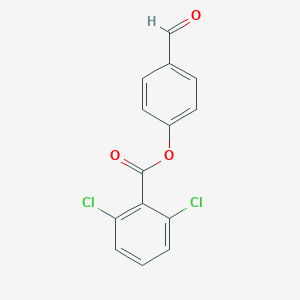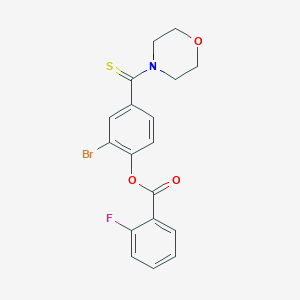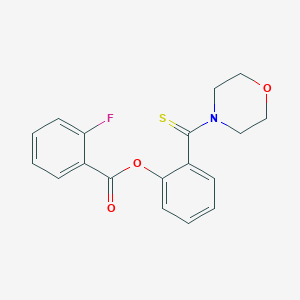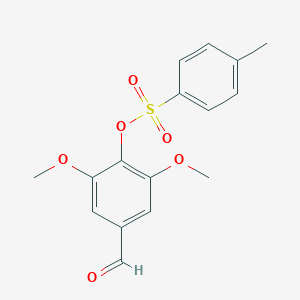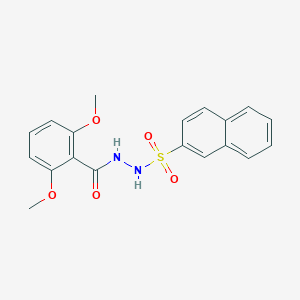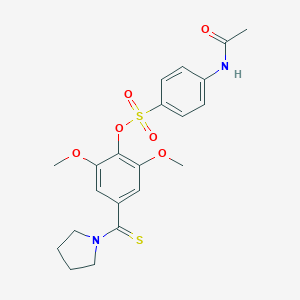![molecular formula C14H11ClO5S B306356 Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B306356.png)
Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate, also known as Methyl 4-(p-toluenesulfonyloxy)benzoate, is a chemical compound with the molecular formula C15H13ClO4S. It is a white crystalline powder that is commonly used in scientific research for its biochemical and physiological effects.
Mécanisme D'action
Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate inhibits the activity of enzymes by binding to their active sites and preventing their normal function. This results in changes in the levels of neurotransmitters in the brain, leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which is important for learning and memory. It also decreases the levels of serotonin and norepinephrine, which are important for mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate has several advantages for lab experiments. It is a potent inhibitor of several enzymes, making it useful for studying their function. It is also relatively easy to synthesize, making it readily available for research purposes. However, it also has some limitations. It has been shown to have some toxicity in animal studies, which may limit its use in some experiments. Additionally, its effects on behavior and cognition may make it difficult to interpret results in some experiments.
Orientations Futures
There are several future directions for research on Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate. One area of research could be its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Its ability to increase acetylcholine levels in the brain may make it a useful treatment for these disorders. Another area of research could be its potential as a tool for studying the function of enzymes involved in neurotransmitter regulation. Its potent inhibitory effects could be useful for studying these enzymes in more detail. Finally, further research could be done to determine the safety and toxicity of Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate in animal and human studies.
Méthodes De Synthèse
Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate is commonly synthesized through a reaction between 4-chlorobenzenesulfonyl chloride and methyl 4-hydroxybenzoate in the presence of a base such as triethylamine. This reaction results in the formation of Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate as a white crystalline powder.
Applications De Recherche Scientifique
Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate is commonly used in scientific research for its biochemical and physiological effects. It is known to inhibit the activity of several enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are important in the regulation of neurotransmitters in the brain, and their inhibition can lead to changes in behavior and cognition.
Propriétés
Nom du produit |
Methyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate |
|---|---|
Formule moléculaire |
C14H11ClO5S |
Poids moléculaire |
326.8 g/mol |
Nom IUPAC |
methyl 4-(4-chlorophenyl)sulfonyloxybenzoate |
InChI |
InChI=1S/C14H11ClO5S/c1-19-14(16)10-2-6-12(7-3-10)20-21(17,18)13-8-4-11(15)5-9-13/h2-9H,1H3 |
Clé InChI |
YOIVRGDQSHAJIX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-bromobenzenesulfonate](/img/structure/B306274.png)
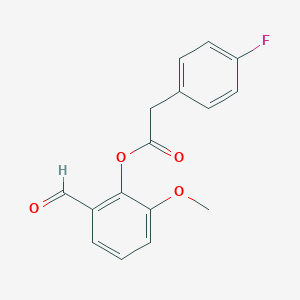

![5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 3-chlorobenzoate](/img/structure/B306279.png)
![2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306281.png)
